



# In-Depth Technical Guide to Egfr-IN-33 (Compound 13) of Patent WO2021185348A1

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Compound of Interest		
Compound Name:	Egfr-IN-33	
Cat. No.:	B12427809	Get Quote

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#### **Core Compound Information**

**Egfr-IN-33**, also identified as Compound 13 within the patent WO2021185348A1, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). It is classified as an acrylamide derivative and is positioned as an anti-tumor agent with potentially low toxic side effects.

**Chemical and Physical Properties:** 

Property	Value
Chemical Formula	C26H25CIN6O2
Molecular Weight	488.97 g/mol
CAS Number	2711105-59-6



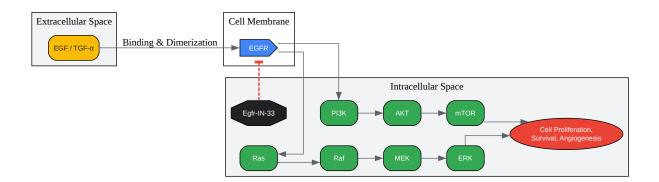
#### **Mechanism of Action**

Based on its classification as an EGFR inhibitor, **Egfr-IN-33** is presumed to function by targeting the tyrosine kinase domain of the EGFR protein. By inhibiting EGFR, the compound disrupts downstream signaling pathways that are crucial for cell growth, proliferation, and survival in cancer cells. The acrylamide moiety suggests a potential for covalent binding to the target protein, a common mechanism for irreversible EGFR inhibitors.

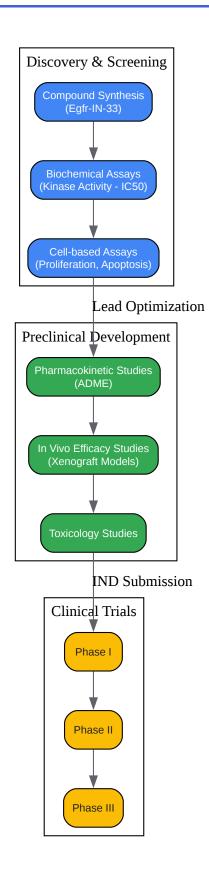
### **Signaling Pathway Context**

The Epidermal Growth Factor Receptor (EGFR) is a key transmembrane receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF, TGF-α), initiates a cascade of intracellular signaling events. These pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, are fundamental for normal cellular processes. In many cancers, EGFR is overexpressed or mutated, leading to aberrant signaling and uncontrolled cell proliferation. EGFR inhibitors like **Egfr-IN-33** aim to block these oncogenic signals.









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